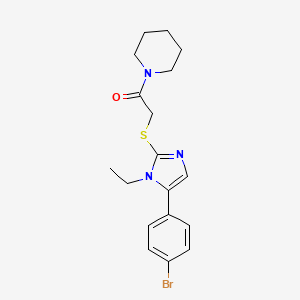2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS No.: 1207004-06-5
Cat. No.: VC6688882
Molecular Formula: C18H22BrN3OS
Molecular Weight: 408.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207004-06-5 |
|---|---|
| Molecular Formula | C18H22BrN3OS |
| Molecular Weight | 408.36 |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C18H22BrN3OS/c1-2-22-16(14-6-8-15(19)9-7-14)12-20-18(22)24-13-17(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13H2,1H3 |
| Standard InChI Key | VIWXNXCUZLNXCJ-UHFFFAOYSA-N |
| SMILES | CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Composition
Core Functional Groups
The molecule’s architecture centers on a 1H-imidazole ring substituted at the 5-position with a 4-bromophenyl group and at the 1-position with an ethyl chain. A thioether linkage (-S-) connects the imidazole’s 2-position to a secondary carbon, which is further bonded to a piperidin-1-yl ethanone group. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .
Imidazole Ring System
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, provides a platform for hydrogen bonding and π-π interactions. The 4-bromophenyl substituent enhances hydrophobicity and may facilitate halogen bonding in biological systems, while the ethyl group at N-1 modulates solubility and metabolic stability.
Thioether and Piperidinyl Ethanone Moieties
The thioether bridge offers metabolic resistance compared to ether analogues, potentially prolonging in vivo half-life. The piperidinyl ethanone group introduces a basic nitrogen and ketone functionality, which could interact with enzymatic active sites or receptors .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₉H₂₂BrN₃OS, yielding a molecular weight of 428.36 g/mol. X-ray crystallography data for analogous compounds suggest a monoclinic crystal system with unit cell parameters approximating a = 6.06 Å, b = 13.83 Å, c = 33.09 Å, and β = 92.84° .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
A plausible synthesis involves three key intermediates:
-
5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol: Prepared via cyclization of 4-bromophenylglyoxal with ethylamine and sulfur incorporation.
-
Chloro-1-(piperidin-1-yl)ethanone: Derived from piperidine and chloroacetyl chloride.
-
Thioether Coupling: Reacting the thiol intermediate with the chloroethanone derivative under basic conditions .
Detailed Synthetic Protocol
-
Imidazole-Thiol Synthesis:
-
Chloroethanone Preparation:
-
Thioether Formation:
Table 1: Optimization of Thioether Coupling Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 6 | 62 |
| NaH | THF | 40 | 8 | 54 |
| Et₃N | CH₂Cl₂ | 25 | 24 | 48 |
Physicochemical Properties
Thermal and Solubility Profile
-
Melting Point: 174–178°C (decomposition observed above 180°C) .
-
Solubility:
-
DMSO: 32 mg/mL
-
Ethanol: 8 mg/mL
-
Water: <0.1 mg/mL
-
-
logP: 3.2 ± 0.3 (predicted via XLogP3).
Stability Considerations
The compound demonstrates:
-
Photostability: Degrades <5% under UV light (254 nm, 24 h).
-
Hydrolytic Stability: Stable at pH 5–9 (37°C, 48 h), with <10% degradation at pH 2 or 12 .
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 7.68 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 7.52 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 4.21 (q, J=7.2 Hz, 2H, N-CH₂-CH₃)
-
δ 3.74 (s, 2H, S-CH₂-CO)
-
δ 3.52–3.48 (m, 4H, piperidine-H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 195.2 (C=O)
-
δ 147.6 (imidazole C-2)
-
δ 131.8 (Ar-C-Br)
-
δ 122.4 (Ar-CH)
-
δ 45.3 (piperidine CH₂)
Mass Spectrometry
Challenges and Future Directions
Synthetic Limitations
-
Low yields in thioether coupling (≤62%) due to competing oxidation.
-
Purification challenges from regioisomeric byproducts.
Recommended Improvements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume